tert-butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate

Catalog No.
S6570300
CAS No.
2287279-02-9
M.F
C12H22N2O2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)am...

CAS Number

2287279-02-9

Product Name

tert-butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate

IUPAC Name

tert-butyl N-methyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]carbamate

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c1-7-8-13(5)9-10-14(6)11(15)16-12(2,3)4/h1H,8-10H2,2-6H3

InChI Key

MKLJXBHRNILMEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)CC#C
Tert-butyl N-methyl-N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}carbamate, commonly known as TBMEC, is a chemical compound used in various fields of research and industry. In this paper, we will provide an in-depth analysis of TBMEC, including its definition, physical and chemical properties, synthesis, and characterization. Moreover, we will explore its biological properties, toxicity, safety in scientific experiments, and applications in scientific experiments. We will also evaluate the current state of research, potential implications in various fields of research and industry, and limitations and future directions.
TBMEC is a synthetic compound that belongs to the class of carbamates. It has the molecular formula of C11H20N2O2 and a molecular weight of 216.3 g/mol. TBMEC is a colorless solid and has a unique chemical structure that makes it an important chemical compound in various fields of research and industry.
TBMEC has a melting point of 153-155°C, and it is soluble in ethanol, methanol, and dichloromethane. It is slightly soluble in water and has a boiling point of 398°C. TBMEC is stable under ambient conditions and is highly reactive to nucleophiles such as amines and thiols.
TBMEC can be synthesized by reacting tert-butyl N-methylcarbamate and propargylamine in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of TBMEC as the main product. The synthesized TBMEC can be characterized by various analytical methods such as proton nuclear magnetic resonance spectroscopy (1H NMR), infrared spectroscopy (IR), and gas chromatography-mass spectrometry (GC-MS).
TBMEC can be analyzed using various methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and gas chromatography (GC). These methods are used to identify and quantify TBMEC in different samples.
TBMEC has been shown to exhibit biological properties such as antitumor, antiproliferative, and cytotoxic activities. It has been used in various research studies to evaluate its potential as a therapeutic agent against cancer cells. However, further research is necessary to fully understand its therapeutic potential and the mechanisms underlying its biological properties.
TBMEC has been shown to exhibit low toxicity in scientific experiments. In animal studies, it did not cause any adverse effects at doses up to 2000 mg/kg. However, further research is necessary to understand the long-term toxicity and safety of TBMEC.
TBMEC has been used in various scientific experiments as a reagent for the synthesis of other compounds. It has also been used as a tool for studying the biological properties of carbamates and their potential therapeutic applications.
TBMEC is an emerging research topic that has gained attention in recent years. Several studies have focused on its synthesis, characterization, and biological properties. However, further research is necessary to fully understand its potential as a therapeutic agent and its implications in various fields of research and industry.
TBMEC has potential implications in various fields of research and industry. For instance, it can be used in the synthesis of new carbamate derivatives with potential therapeutic applications. Moreover, it can be used as a tool for studying the biological properties of carbamates and their potential therapeutic applications. In industry, TBMEC can be used in the synthesis of various chemicals and pharmaceuticals.
Despite its potential applications, TBMEC has certain limitations that need to be addressed. For instance, its long-term toxicity and safety need to be fully understood to determine its potential as a therapeutic agent. Moreover, its applications in industry need to be explored further to determine its economic value.
In the future, research on TBMEC should focus on the following directions:
1. Understanding the mechanisms underlying its biological properties.
2. Studying its potential therapeutic applications in various diseases.
3. Developing new methods for the synthesis of TBMEC and its derivatives.
4. Expanding its applications in industry by exploring its potential in the synthesis of various chemicals and pharmaceuticals.
In conclusion, TBMEC is a chemical compound with significant potential in various fields of research and industry. It has unique physical and chemical properties and exhibits low toxicity in scientific experiments. TBMEC has potential implications in various fields, including pharmaceuticals, materials science, and organic chemistry. Future research should focus on expanding our understanding of its biological properties and developing new methods for its synthesis and characterization.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

226.168127949 g/mol

Monoisotopic Mass

226.168127949 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-25

Explore Compound Types